tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate: is a chemical compound with the molecular formula C13H20N2O2 . It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides in the presence of a base such as cesium carbonate in 1,4-dioxane . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used to modify peptides and proteins, aiding in the study of protein structure and function. It also plays a role in the synthesis of biologically active molecules .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and ease of removal make it a valuable reagent in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. This stability is due to the steric hindrance provided by the tert-butyl group, which shields the amine from reactive species. The protecting group can be removed under mild acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
Uniqueness: tert-Butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the phenyl group enhances its reactivity in certain substitution reactions, while the tert-butyl group offers steric protection. This combination makes it a versatile reagent in both laboratory and industrial settings .
Properties
CAS No. |
1213219-74-9 |
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Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1S)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
IUBFAZSFGODJPA-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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